![molecular formula C12H15ClN2O B2751464 1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one CAS No. 150557-99-6](/img/structure/B2751464.png)
1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one
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Overview
Description
“1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one” is a chemical compound with the CAS Number: 54042-47-6 . It has a molecular weight of 224.69 and a linear formula of C11H13ClN2O . It is also known as (4-Chlorophenyl)(piperazin-1-yl)methanone .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H13ClN2O . Unfortunately, the search results do not provide more detailed information about the molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Antitumor Activity
Antitumor Activity in Breast Cancer : Compounds similar to 1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one have demonstrated antiproliferative effects against MCF-7 breast cancer cells, showing promise as anticancer agents (Yurttaş et al., 2014).
Potential in Various Cancer Treatments : Further investigations into derivatives of this compound reveal antitumor activities, indicating potential applications in cancer treatment (Hakobyan et al., 2020); (Mallikarjuna et al., 2014).
Antimicrobial and Antibacterial Properties
- Antibacterial and Antifungal Activities : Some derivatives show significant antibacterial and antifungal properties, comparable to standard drugs like chloramphenicol and fluconazole (Gan et al., 2010).
Pharmacological Evaluation
Antipsychotic Activity : Derivatives of this compound exhibit anti-dopaminergic and anti-serotonergic activity, indicating potential as antipsychotic drugs (Bhosale et al., 2014).
Allosteric Enhancers of A1 Adenosine Receptor : These compounds have been evaluated as allosteric enhancers of the A1 adenosine receptor, indicating potential in neurological research and therapy (Romagnoli et al., 2008).
Crystal Structure and Synthesis Studies
Crystal Structure Analysis : Studies on the crystal structure of certain derivatives provide insights into molecular interactions and stability, useful for drug design and material science applications (Song et al., 2012); (Chen et al., 2021).
Novel Synthesis Methods : New manufacturing procedures and synthesis methods for related compounds offer advancements in chemical engineering and pharmaceutical production (Reiter et al., 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements are P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYFWYMZWQBGAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344752 |
Source
|
Record name | 1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401344752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
150557-99-6 |
Source
|
Record name | 1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401344752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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